tert-Amyl-tert-octylamine
Overview
Description
tert-Amyl-tert-octylamine: is an organic compound with the molecular formula C13H29N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amyl-tert-octylamine can be synthesized through the Ritter reaction , which involves the reaction of nitriles with tertiary alcohols in the presence of strong acids. For example, tert-octylamine can be synthesized by reacting diisobutylene with acetonitrile in the presence of concentrated sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar methods. The reaction typically involves the use of glacial acetic acid as a solvent and is carried out at temperatures ranging from 10°C to 50°C for several hours .
Chemical Reactions Analysis
Types of Reactions: tert-Amyl-tert-octylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxylamines.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
tert-Amyl-tert-octylamine has several applications in scientific research:
Chemistry: Used as a catalyst and intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Amyl-tert-octylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it can inhibit or activate specific enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
tert-Amylamine: A tertiary amine with a similar structure but different alkyl groups.
tert-Octylamine: Another tertiary amine with a different alkyl group arrangement.
Uniqueness: tert-Amyl-tert-octylamine is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and applications where other tertiary amines may not be as effective .
Properties
IUPAC Name |
2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFHMLPQSZGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592877 | |
Record name | 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150285-07-7 | |
Record name | 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Amyl-tert-octylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary finding regarding tert-amyl-tert-octylamine in the study?
A: The study investigated the electrochemical behavior of several hindered secondary alkyl amines, including this compound, under electrochemical oxidation. [] The researchers discovered that these amines could be electrochemically oxidized to form the corresponding, more sterically hindered, secondary diamines. This finding suggests a potential synthetic route for producing these challenging-to-synthesize compounds.
Q2: How does the study contribute to understanding the mechanism of diamine formation from hindered amines?
A: By analyzing the intermediate species and final products, the researchers proposed an electrocatalytic mechanism for diamine formation. [] This mechanism, initiated by the formation of a radical cation from the starting amine, explains the observed product formation. While the study doesn't delve deeply into the specific reactivity of this compound within the proposed mechanism, it provides a framework for understanding how this amine might participate in the reaction pathway.
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